

(R)-FTY720-P Enantiomer: A Comprehensive Technical Review of its Biological Activity

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Compound of Interest				
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Abstract

Fingolimod (FTY720), a widely used immunomodulatory drug, undergoes in vivo phosphorylation to its active form, FTY720-phosphate (FTY720-P). FTY720-P is a chiral molecule existing as (S) and (R) enantiomers. The immunosuppressive effects of FTY720 are almost exclusively attributed to the (S)-enantiomer, which is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors. This technical guide provides an in-depth analysis of the biological activity of the (R)-FTY720-P enantiomer. Drawing upon available scientific literature, this document summarizes its receptor binding affinity, functional activity, and in vivo effects, presenting a clear picture of its pharmacological profile in comparison to its biologically active (S)-counterpart. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the nuances of FTY720 and S1P receptor modulation.

S1P Receptor Binding and Functional Activity

The biological activity of FTY720-P enantiomers is primarily determined by their interaction with sphingosine-1-phosphate (S1P) receptors. Extensive research has demonstrated a significant stereospecificity in this interaction, with the (S)-enantiomer being the pharmacologically active form.

Receptor Binding Affinity



Direct quantitative binding affinity data for the (R)-FTY720-P enantiomer is limited in publicly available literature, largely due to its demonstrated lack of significant biological activity in functional assays. However, comparative studies consistently report that the (S)-isomer possesses significantly more potent binding affinities for S1P1, S1P3, S1P4, and S1P5 receptors than the (R)-isomer[1].

Functional Activity

Functional assays, such as GTP γ S binding and β -arrestin recruitment, are crucial for determining the agonist or antagonist properties of a ligand at a G protein-coupled receptor (GPCR) like the S1P receptors.

GTPyS Binding Assays: These assays measure the activation of G proteins upon ligand binding to the receptor. Studies utilizing GTP[y-35S] binding have shown that (S)-FTY720-P acts as a full agonist at S1P1, S1P4, and S1P5 receptors and a partial agonist at the S1P3 receptor. In stark contrast, (R)-FTY720-P shows no activity in these assays, indicating it does not effectively activate the G protein signaling cascade downstream of these S1P receptors[2].

 β -Arrestin Recruitment Assays: β -arrestin recruitment is another key signaling pathway for GPCRs, often associated with receptor desensitization and internalization. While detailed studies on β -arrestin recruitment for (R)-FTY720-P are not readily available, the lack of activity in G protein activation assays strongly suggests a similar lack of efficacy in initiating β -arrestin-mediated signaling.

The following table summarizes the comparative functional activity of the (S)- and (R)-FTY720-P enantiomers at S1P receptors.

Receptor	(S)-FTY720-P Activity	(R)-FTY720-P Activity	Reference
S1P1	Full Agonist	No Activity	[2]
S1P3	Partial Agonist	No Activity	[2]
S1P4	Full Agonist	No Activity	[2]
S1P5	Full Agonist	No Activity	[2]



In Vivo Effects

The differential activity of the FTY720-P enantiomers observed in vitro is mirrored in their in vivo pharmacological profiles.

Lymphocyte Migration

The primary mechanism of action for the immunosuppressive effects of fingolimod is the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into sites of inflammation. This effect is mediated by the agonism of the (S)-enantiomer at the S1P1 receptor on lymphocytes. Comparative studies have shown that the (S)-isomer is a much more potent inhibitor of lymphocyte migration towards S1P than the (R)-isomer, further solidifying the role of the (S)-enantiomer as the active immunosuppressive agent[1].

Cardiovascular Effects

A known side effect of fingolimod treatment is a transient bradycardia upon initiation of therapy, which is attributed to the agonism of (S)-FTY720-P at the S1P1 receptor on atrial pacemaker cells. In a study conducted in anesthetized rats, intravenous administration of (S)-FTY720-P induced severe bradycardia. Conversely, the (R)-FTY720-P enantiomer had no discernible effect on heart rate at doses up to 0.3 mg/kg, providing strong in vivo evidence of its inactivity at the S1P1 receptor[1].

Activity of (R)-FTY720 Derivatives

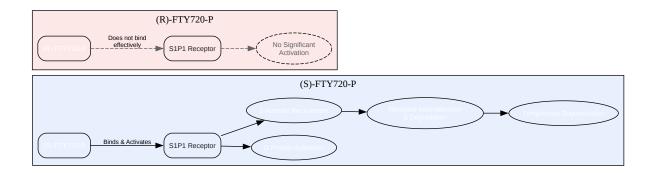
Interestingly, modifications to the FTY720 molecule can alter the activity profile of the (R)-enantiomer. A study on FTY720-vinylphosphonate analogues revealed that (R)-FTY720-vinylphosphonate is a full agonist of the S1P1 receptor with an EC50 of 20 ± 3 nM[3]. This finding suggests that the (R)-configuration at the chiral center does not inherently preclude interaction with and activation of the S1P1 receptor, and that the nature of the phosphate headgroup and its interaction with the receptor binding pocket are critical determinants of activity.

Furthermore, both enantiomers of FTY720-vinylphosphonate were found to inhibit sphingosine kinase 1 (SK1), an enzyme involved in the synthesis of S1P. While the (S)-enantiomer was a more potent inhibitor, the (R)-enantiomer still exhibited approximately 40% inhibition of SK1 activity at a concentration of 50 μ M.



Signaling Pathways and Experimental Workflows

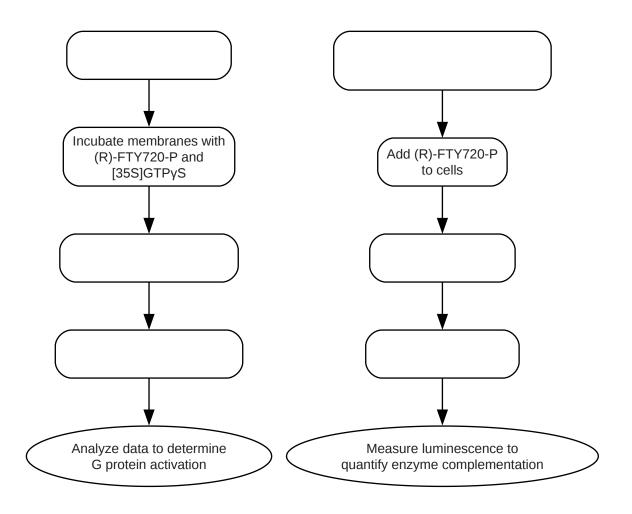
To visualize the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.



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Figure 1: Comparative Signaling of (S)- and (R)-FTY720-P at the S1P1 Receptor.





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